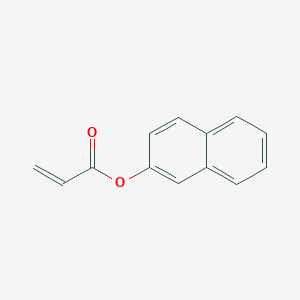

2-Naphthyl acrylate

Description

Contextual Significance of Acrylate (B77674) Monomers in Polymer Science

Acrylate monomers are a fundamental class of chemical compounds that serve as essential building blocks in the field of polymer science. Their defining characteristic is the presence of a vinyl group directly attached to a carbonyl carbon, which makes them highly reactive and suitable for polymerization. This process, known as acrylate polymerization, is a form of chain-growth polymerization where monomers are added one by one to a growing polymer chain. youtube.com This method can be initiated by heat, light, or chemical initiators that create reactive species to start the chain reaction. youtube.com

The structure of acrylate monomers, featuring a carbon-carbon double bond next to a carbonyl group, allows for the formation of long-chain polymers known as polyacrylates. youtube.com These polymers are known for their transparency, elasticity, and resistance to breakage. youtube.com The versatility of acrylate monomers allows for the synthesis of a vast array of polymers with tailored properties. By combining different types of acrylate monomers, copolymers can be created to achieve specific desired characteristics. youtube.com This adaptability makes acrylate-based polymers valuable in numerous applications, including adhesives, coatings, and transparent plastics. youtube.com The study of acrylate polymerization is also a key component of chemistry education, as it provides a clear example of how monomer structure influences the properties and reactivity of the resulting polymer. youtube.com

Historical Development and Emerging Trends in Naphthyl-Containing Monomers

The incorporation of the naphthalene (B1677914) moiety into polymer structures has been a subject of interest for decades, driven by the unique properties this aromatic group imparts. Naphthalene, a bicyclic aromatic hydrocarbon, was first isolated in the early 1820s, and its chemical structure was confirmed in the 1860s. wikipedia.org In polymer chemistry, the introduction of naphthalene units into polymer backbones has led to the development of materials with enhanced thermal stability, mechanical strength, and superior gas barrier properties. mdpi.com

An important class of commercial polyesters, for example, is based on naphthalene dicarboxylic acid. Poly(ethylene naphthalate) (PEN) exhibits a higher glass transition temperature (120 °C) compared to its terephthalate (B1205515) counterpart, poly(ethylene terephthalate) (PET) (81 °C), making it suitable for high-temperature applications. mdpi.com This has spurred further research into copolyesters containing naphthalene units for applications in packaging and engineering thermoplastics. mdpi.com

Emerging trends in this area focus on the synthesis of novel naphthyl-containing monomers for specialized applications. Research into liquid crystalline polymers has utilized naphthalene derivatives to create materials with unique mesomorphic properties. researchgate.net Furthermore, the development of silicon-containing oligomers with naphthalene and binaphthalene moieties in their backbones has demonstrated high thermal stability, with some materials showing a 5% weight loss at temperatures above 500 °C. nih.gov Current research also explores the use of naphthyl-containing monomers in the development of materials with specific optical properties, such as high refractive indices, and for applications in advanced fields like organic electronics and scintillators for radiation detection. researchgate.net

Scope and Objectives of Current Academic Research on 2-Naphthyl Acrylate

Current academic research on this compound is focused on leveraging its unique chemical structure to develop advanced materials with tailored properties. The presence of the bulky, aromatic naphthyl group attached to the acrylate backbone makes this monomer a candidate for creating polymers with high refractive indices, enhanced thermal stability, and specific optical characteristics. researchgate.netpolysciences.com

A significant area of investigation is the polymerization of this compound and its copolymerization with other monomers. For instance, copolymers of 2-naphthyl methacrylate (B99206) (a closely related compound) and methyl methacrylate have been shown to effectively disperse fullerene C60, indicating potential applications in nanotechnology and materials science. alfa-chemistry.com Research has also demonstrated that the positional isomerism between 1-naphthyl acrylate and this compound results in different polymerization kinetics and polymer properties, highlighting the importance of precise structural control. The this compound isomer has a melting point in the range of 38-42 °C. chemicalbook.com

Researchers are also exploring novel synthesis methods, such as the one-pot synthesis of poly(2-naphthyl methacrylate) from methacryloyl chloride and 2-naphthol (B1666908), which simplifies the production process. researchgate.net Furthermore, the photopolymerization kinetics of naphthyl (meth)acrylates are being studied to understand how their crystal structure influences their reactivity under UV and visible light irradiation, which is crucial for applications in coatings and photolithography. researchgate.net Another research direction involves grafting poly(this compound) onto surfaces, such as silica-coated magnetic nanoparticles, to create specialized adsorbents for analytical chemistry applications. researchgate.net The fluorescent properties of polymers containing the naphthyl moiety are also of interest for developing sensors and plastic scintillators for radiation detection. researchgate.netspecialchem.com

The overarching objective of this research is to establish clear structure-property relationships for polymers derived from this compound. This understanding is critical for designing and fabricating new materials for a wide range of advanced applications, from optical devices and high-performance coatings to biomedical materials and environmental sensors. ontosight.aiwarwick.ac.uk

Compound Information

Structure

3D Structure

Propriétés

IUPAC Name |

naphthalen-2-yl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLVJUZOHXPZVLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52684-35-2 | |

| Record name | 2-Propenoic acid, 2-naphthalenyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52684-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90394809 | |

| Record name | 2-Naphthyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52684-34-1 | |

| Record name | 2-Naphthyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90394809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Naphthyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Naphthyl Acrylate

Established Synthetic Routes

Esterification Reactions for 2-Naphthyl Acrylate (B77674) Synthesis

Esterification is a fundamental and widely employed method for synthesizing 2-naphthyl acrylate. This reaction typically involves the combination of a naphthol derivative with an acrylic acid derivative. A common approach is the reaction of 2-naphthol (B1666908) with acryloyl chloride in the presence of a base, such as triethylamine, under anhydrous conditions. The base serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. The use of a solvent like dichloromethane (B109758) is also common in this process. chemicalbook.com

The reaction mechanism centers on the nucleophilic attack of the hydroxyl group of 2-naphthol on the carbonyl carbon of acryloyl chloride. The presence of the naphthyl group can influence the reactivity and properties of the resulting ester. For instance, esters derived from naphthol are utilized in the production of high refractive lens monomers. chemicalsoft.co.jp

To ensure high purity of the final product, purification techniques such as column chromatography are often employed. The structural confirmation and purity of the synthesized this compound are typically verified using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Key Conditions | Product |

| 2-Naphthalenemethanol | Acryloyl chloride | Triethylamine, DMAP | Dichloromethane | 0 - 20 °C, 4h, Schlenk technique | 2-Naphthylmethyl acrylate chemicalbook.com |

| 1-Naphthol (B170400) | Acryloyl chloride | Triethylamine | Anhydrous | Not specified | 1-Naphthyl acrylate |

| 2-Naphthol | Acryloyl chloride | Not specified | Not specified | Not specified | Poly(2-naphthyl methacrylate) (in-situ polymerization) researchgate.net |

| 2-Octanol | Acrylic Acid | Acid catalyst | Not specified | 60-130°C, added water | 2-Octyl acrylate google.com |

| This table presents data on the synthesis of acrylate esters, including those with a naphthyl group, through esterification reactions. |

Transesterification Approaches

Transesterification offers an alternative route to this compound, involving the exchange of the alcohol group of an ester with another alcohol. This method can be catalyzed by acids, bases, or enzymes. ntis.goveurekalert.org For instance, the transesterification of methyl (meth)acrylates with an alcohol can be catalyzed by sterically bulky sodium and magnesium aryloxides at room temperature, providing a more environmentally friendly alternative to toxic metal-based catalysts. eurekalert.org

Enzymatic transesterification, using lipases such as Subtilisin Carlsberg, has been explored for the production of chiral acrylate esters. ntis.gov In one study, vinyl acrylate was reacted with (R,S)-sec-(2-naphthyl)ethyl alcohol in tert-amyl-alcohol, catalyzed by Subtilisin Carlsberg, to produce S-sec-(2-naphthyl)ethyl acrylate with high conversion rates. ntis.gov This enzymatic approach highlights the potential for producing optically active monomers for specialty polymers. The equilibrium of this reaction can be shifted towards the product as the co-product, vinyl alcohol, spontaneously converts to acetaldehyde. ntis.gov

The efficiency of transesterification can be influenced by several factors, including the choice of catalyst, reaction temperature, and the removal of byproducts. ntis.goveurekalert.org For example, in the synthesis of urethane (B1682113) acrylates, a large excess of the alkyl acrylate is used, and azeotropic distillation can be employed to remove water and drive the reaction forward. radtech.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Findings | Product |

| Vinyl acrylate | (R,S)-sec-(2-naphthyl)ethyl alcohol | Subtilisin Carlsberg | tert-Amyl-alcohol | Successful scale-up from 5ml to 75ml; conversion increased from 20% to 100%. ntis.gov | S-sec-(2-naphthyl)ethyl acrylate ntis.gov |

| Methyl (meth)acrylates | Various alcohols | Sodium/Magnesium aryloxides | Not specified | High yields at 25°C; non-toxic catalyst. eurekalert.org | Various (meth)acrylate esters eurekalert.org |

| Ethylene (B1197577) carbonate | N-butyl amine (step 1); Methyl acrylate (step 2) | Not specified | Not specified | Two-step process to generate a hydroxyalkylcarbamate followed by transesterification. radtech.org | n-Butyl acryloyloxy ethyl carbamate (B1207046) (BAEC) radtech.org |

| This table provides examples of transesterification reactions for the synthesis of various acrylate esters, including a naphthyl-containing example. |

Novel and Sustainable Synthesis Strategies

One-Pot Synthesis Techniques

One-pot synthesis offers a streamlined approach to producing naphthyl-containing compounds, minimizing waste and improving efficiency by performing multiple reaction steps in a single reactor without isolating intermediates. An improved procedure for the synthesis of poly(2-naphthyl methacrylate) has been described where the polymer is obtained directly from methacryloyl chloride and 2-naphthol in one step with a 47% yield after purification, bypassing the need to isolate and purify the monomer. researchgate.net

Another example of a one-pot synthesis involves the creation of 2-naphthols from nitrones and Morita–Baylis–Hillman (MBH) adducts. rsc.org This process utilizes a cationic rhodium(III) catalyst and proceeds through an acid-mediated decarboxylative N–O bond cleavage of a bridged benzoxazepine intermediate. rsc.org While not a direct synthesis of this compound, this demonstrates the potential of one-pot methodologies for constructing complex naphthyl derivatives.

The development of one-pot syntheses is a key area of research for creating more efficient and less resource-intensive chemical processes. researchgate.netrsc.org

Green Chemistry Principles in this compound Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ubc.caroyalsocietypublishing.org In the context of this compound synthesis, this involves exploring safer solvents, utilizing catalytic reactions, and designing for energy efficiency. ubc.carsc.org

One of the core tenets of green chemistry is the use of catalysts to improve reaction efficiency and reduce waste. royalsocietypublishing.org The use of non-toxic, earth-abundant metal catalysts like magnesium and sodium aryloxides for transesterification is a prime example of this principle in action. eurekalert.org Furthermore, enzymatic catalysis, as seen in the transesterification with Subtilisin Carlsberg, offers a biodegradable and highly selective alternative to traditional chemical catalysts. ntis.gov

The choice of solvent is another critical aspect. Green chemistry encourages the use of safer solvents, like ethanol (B145695), or even conducting reactions in water or under solvent-free conditions. ubc.carsc.org For instance, a greener approach to a related SN2 reaction to produce 2-butoxynaphthalene (B1668118) utilizes ethanol as the solvent, minimizing the use of more hazardous alternatives. ubc.ca The development of bio-based routes to acrylic acid, a key precursor, from renewable feedstocks like furfural (B47365) also aligns with green chemistry principles by reducing reliance on petrochemicals. researchgate.net

The overarching goal is to develop synthetic routes that are not only efficient in terms of yield but also have a minimal environmental footprint. rsc.org This includes considering the atom economy of the reaction, which seeks to maximize the incorporation of all materials used in the process into the final product. rsc.org

Polymerization Mechanisms and Kinetics of 2 Naphthyl Acrylate

Free Radical Polymerization of 2-Naphthyl Acrylate (B77674)

Free radical polymerization is a fundamental method for synthesizing polymers, proceeding via initiation, propagation, and termination steps. fujifilm.comfujifilm.com For 2-Naphthyl acrylate, this process has been explored under various conditions.

Bulk and Solution Polymerization Studies

Bulk polymerization involves the polymerization of a monomer in its pure form, without any solvent. fujifilm.com Solution polymerization, conversely, is conducted in a solvent where both the monomer and the initiator are soluble. fujifilm.com

Studies on the bulk polymerization of acrylate monomers, such as 2-hydroxyethyl acrylate, have shown mechanisms that can lead to autoacceleration and the formation of high molecular weight polymers that are often insoluble in common solvents due to strong intermolecular forces. metu.edu.tr For instance, the bulk polymerization of 2-hydroxyethyl acrylate has a very high activation energy of 155.8 kJ/mol, attributed to significant intermolecular hydrogen bonding. metu.edu.tr While specific studies focusing solely on the bulk and solution polymerization of this compound are not extensively detailed in the provided results, the principles of acrylate polymerization suggest that similar behaviors could be anticipated. The choice of solvent in solution polymerization is crucial as it can influence reaction rates and polymer properties. chemrxiv.org

Photoinitiated Polymerization Kinetics

Photoinitiation utilizes light to generate radical species that initiate polymerization. wikipedia.org This method offers spatial and temporal control over the polymerization process. nih.gov

The photopolymerization kinetics of 2-Naphthyl methacrylate (B99206) (2-NMA) have been studied under both ultraviolet (UV) and visible light (VL) irradiation. researchgate.netresearchgate.net Research indicates that under UV irradiation, the polymerization rate of 2-NMA is significantly higher in the presence of a photoinitiator compared to its absence. researchgate.net Interestingly, the initial polymerization rate of 2-NMA is nearly three times greater than that of 1-Naphthyl methacrylate (1-NMA). researchgate.net This difference in reactivity is a key finding. Naphthyl acrylates themselves can absorb UV light (at wavelengths less than 330 nm), which can lead to the homolytic dissociation of the O-acyl bond, forming free radicals capable of initiating polymerization even without an initiator. researchgate.net

The following table summarizes the kinetic data for the photopolymerization of 2-Naphthyl methacrylate in the presence of a photoinitiator.

| Monomer | Initiator | Irradiation | Key Finding |

| 2-Naphthyl methacrylate (2-NMA) | Dimetoxyphenylacetophenone | UV | The polymerization rate is significantly faster with an initiator. |

| 2-Naphthyl methacrylate (2-NMA) | Dimetoxyphenylacetophenone | UV | The initial polymerization rate is almost 3 times that of 1-NMA. researchgate.net |

Role of Initiators and Solvents

The choice of initiator and solvent plays a critical role in free radical polymerization. sigmaaldrich.cn Initiators are selected based on their solubility and decomposition temperature. sigmaaldrich.cn Common initiators for polymerization in organic solvents include 2,2'-Azobis(2-methylpropionitrile) (AIBN) and Benzoyl peroxide. fujifilm.comsigmaaldrich.cn For photoinitiated polymerization, compounds like dimethoxyphenylacetophenone are used, which generate radicals upon UV exposure. researchgate.netnih.gov

Solvents can affect the polymerization kinetics and the properties of the resulting polymer. chemrxiv.org For instance, in organocatalyzed atom transfer radical polymerization (O-ATRP) of acrylates, the solvent can modulate the catalyst's reactivity. nih.gov Tetrahydrofuran (THF) has been shown to lead to a more controlled polymerization of n-butyl acrylate compared to dimethylacetamide (DMAc). nih.gov While these findings are for a related acrylate, they highlight the significant impact a solvent can have on the polymerization process.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined molecular weights, low dispersity, and complex architectures. nih.govwikipedia.org

Atom Transfer Radical Polymerization (ATRP) of this compound

ATRP is a versatile CRP technique that involves the reversible activation and deactivation of polymer chains using a transition metal catalyst. nih.govwikipedia.org This process allows for the controlled growth of polymer chains, leading to polymers with predetermined molecular weights and narrow molecular weight distributions. acs.org

Organocatalyzed ATRP (O-ATRP) has emerged as a metal-free alternative, utilizing organic photoredox catalysts. magtech.com.cn In the context of acrylates, phenoxazine-based catalysts with 2-naphthyl N-aryl groups have been investigated. nih.gov It was found that the connectivity of the naphthyl group can have a minor impact on the catalyst's properties. nih.gov O-ATRP has been successfully used for the polymerization of various acrylates, yielding polymers with controlled characteristics. nih.govnih.gov

The following table provides data on the O-ATRP of various acrylates, demonstrating the level of control achievable with this technique.

| Monomer | Dispersity (Đ) | Initiator Efficiency (I*) |

| 2-ethylhexyl acrylate | 1.5 | 104% |

| ethylene (B1197577) glycol methyl ether acrylate | 1.4 | 117% |

| Various acrylates (general) | 1.15–1.45 | 83–127% nih.gov |

This data indicates that O-ATRP can produce polymers with dispersity values approaching the ideal of 1.0, signifying a well-controlled polymerization process. nih.gov

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a form of reversible-deactivation radical polymerization (RDRP) that provides exceptional control over the polymerization of a wide array of monomers, including acrylates. wikipedia.org The mechanism relies on a chain-transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the process. wikipedia.org This technique is advantageous due to its tolerance of various functional groups and reaction conditions.

The core of RAFT polymerization is a rapid, reversible chain transfer process between growing polymer chains and the RAFT agent. google.com This establishes a dynamic equilibrium where most chains are kept in a dormant state, minimizing irreversible termination reactions. This controlled process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity, Đ). wikipedia.org The selection of the appropriate RAFT agent, considering both the activating group (Z-group) and the leaving group (R-group), is critical for successful polymerization of a specific monomer. sigmaaldrich.com For acrylates, dithiobenzoates and trithiocarbonates are commonly effective CTAs.

While specific studies detailing the RAFT polymerization of this compound are not extensively documented in the provided results, the principles are broadly applicable. Research on similar structures, such as terpene (meth)acrylates and N-acryloylmorpholine, demonstrates that RAFT can produce well-defined homopolymers and block copolymers with low polydispersity (Đ < 1.2). rsc.orgresearchgate.net For instance, the polymerization of N-acryloylmorpholine using a benzyl-functionalized CTA proceeded rapidly, reaching over 80% conversion in under 30 minutes at 65°C, with a linear evolution of molecular weight and low polydispersity. researchgate.net This suggests that this compound, with its bulky, aromatic side group, can likely be polymerized in a controlled manner using a suitably chosen RAFT agent and optimized reaction conditions.

Table 1: Representative RAFT Polymerization Conditions for Acrylate Monomers This table is illustrative of typical conditions used for acrylate polymerization via RAFT, as specific data for this compound is not available in the search results.

| Monomer | RAFT Agent (CTA) | Initiator | Solvent | Temp (°C) | Polydispersity (Đ) | Reference |

|---|---|---|---|---|---|---|

| N-acryloylmorpholine | S=C(Z)-SR (Z=benzyl) | AIBN | - | 65 | < 1.2 | researchgate.net |

| Methyl Methacrylate | S-dodecyl S-(2-cyano-4-carboxy)but-2-yl trithiocarbonate | 1,1′-azobis(1-cyclohexanecarbonitrile) | Benzene | 90 | < 1.2 | sigmaaldrich.com |

| Styrene (B11656) / Maleic Anhydride | 1-(ethoxycarbonyl)prop-1-yl dithiobenzoate | - | - | - | 1.1 - 1.2 | core.ac.uk |

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is another key RDRP technique. researchgate.net Historically, its application was mainly limited to styrenic monomers. However, the development of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1) and 2,2,5-trimethyl-4-phenyl-3-azahexane-3-oxyl (TIPNO), has expanded its scope to include controlled polymerization of acrylates, acrylamides, and dienes. researchgate.netrsc.orgacs.org NMP is conceptually simple and avoids metal catalysts, which can be an advantage for certain applications. researchgate.net

The mechanism involves the reversible cleavage of a C–O bond in an alkoxyamine initiator, generating a propagating radical and a stable nitroxide radical. acs.org The nitroxide reversibly traps the growing polymer radical, keeping the concentration of active radicals low and thus suppressing termination reactions. This "persistent radical effect" allows for linear growth of polymer chains with conversion.

Direct research on the NMP of this compound is limited in the provided sources. However, a patent indicates that nitroxide-mediated polymerization is a viable method for the closely related 2-naphthyl methacrylate. google.com Furthermore, studies have shown successful NMP of various acrylates, such as n-butyl acrylate and 2-hydroxyethyl acrylate, using SG1-based initiators like BlocBuilder. rsc.org The polymerization of 2-vinyl naphthalene (B1677914), another related aromatic monomer, has also been controlled using NMP. rsc.org These findings strongly suggest that this compound can be successfully polymerized via NMP, likely requiring a second-generation nitroxide system and carefully optimized temperatures to ensure efficient control. rsc.orgacs.org

Table 2: Monomers Successfully Polymerized by NMP using Second-Generation Nitroxides

| Nitroxide Type | Monomer Class | Examples | Reference |

|---|---|---|---|

| SG1 (DEPN) | Acrylates | n-Butyl acrylate, 2-Hydroxyethyl acrylate, tert-Butyl acrylate | rsc.org |

| TIPNO | Acrylates, Dienes | tert-Butyl acrylate, Isoprene | rsc.org |

| SG1 (DEPN) | Styrenics | p-Acetoxystyrene, 2-Vinyl naphthalene | rsc.org |

Anionic Polymerization Considerations for Naphthyl Acrylates

Anionic polymerization can produce polymers with highly uniform chain lengths and well-defined architectures, but its application to acrylate monomers is notoriously challenging. osti.govuliege.be The primary difficulty arises from side reactions, where the highly nucleophilic propagating enolate anion attacks the carbonyl group of the monomer or another polymer chain (a "backbiting" reaction). osti.gov These reactions can lead to termination and a broadening of the molecular weight distribution. uni-bayreuth.de

To achieve a controlled or "living" anionic polymerization of acrylates, these side reactions must be suppressed. This is typically accomplished by using bulky initiators, adding specific ligands or salts (like lithium chloride), and operating at low temperatures (e.g., -78 °C). osti.govuni-bayreuth.de For instance, the successful living anionic polymerization of 1-adamantyl acrylate was achieved using initiator systems like sec-BuLi/DPE/LiCl. osti.gov

While no direct reports on the living anionic polymerization of this compound are present in the search results, studies on related bulky monomers provide insight. The synthesis of poly(decahydro-2-naphthyl methacrylate) has been reported, indicating that monomers with naphthyl-derived structures can be subjected to polymerization techniques that require careful control. acs.orgresearchgate.net Given the bulky naphthyl group, this compound may offer some steric hindrance that could potentially reduce the rate of side reactions compared to smaller alkyl acrylates. However, achieving a truly living anionic polymerization would still likely require a carefully designed initiator system (e.g., a bulky organolithium or organopotassium initiator), the presence of a Lewis acidic additive like LiCl or an organoaluminum compound, and cryogenic reaction temperatures to stabilize the propagating anion. osti.govuliege.be

Polymerization Kinetics and Thermodynamic Analysis

Determination of Rate Constants and Activation Energies

A study on the photopolymerization kinetics of several naphthyl (meth)acrylates in their molten state provided a direct comparison of their reactivity. Under UV irradiation, the reactivity of the monomers was found to decrease in the following order: 1-bromo-2-naphthyl methacrylate > 1-bromo-2-naphthyl acrylate > 2-naphthyl methacrylate > This compound > 1-naphthyl methacrylate > 1-naphthyl acrylate. researchgate.net This indicates that the position of the acrylate group on the naphthyl ring and the presence of other substituents significantly influence the polymerization rate. researchgate.net

Table 3: Kinetic Parameters for Related Acrylate Polymerizations

| Polymer System | Parameter | Value | Notes | Reference |

|---|---|---|---|---|

| 2-Hydroxyethyl Acrylate (Bulk) | Activation Energy (Ea) | 155.8 kJ/mol | High value attributed to hydrogen bonding. | metu.edu.tr |

| Poly(decahydro-2-naphthyl methacrylate) | Activation Energy (β-relaxation) | 56-63 kJ/mol | Varies with isomeric composition of side groups. | acs.org |

| General Free Radical Polymerization | Apparent Activation Energy | 6.7 kcal/mol (28 kJ/mol) | Example for a controlled polymerization system. | swaminathansivaram.in |

Molecular Weight Control and Polydispersity (Đ)

A key goal of controlled/living polymerization techniques is to synthesize polymers with predictable molecular weights (Mn) and low polydispersity (Đ, where Đ = Mw/Mn). nih.gov In an ideal living polymerization, the number of growing chains remains constant, leading to a linear increase in Mn with monomer conversion. acs.org The theoretical molecular weight is inversely proportional to the initial concentration of the initiator or chain-transfer agent. researchgate.netacs.org

Controlled radical polymerization methods like RAFT and ATRP are designed to produce polymers with Đ values approaching 1.0, with a generally accepted range for a well-controlled process being between 1.0 and 1.5. nih.gov For comparison, conventional free radical polymerization typically yields polymers with broad distributions, often with Đ > 2. acs.org

Research into various controlled acrylate polymerizations demonstrates the high degree of control achievable. For example, organocatalyzed ATRP (O-ATRP) of n-butyl acrylate has produced polymers with Đ < 1.2. nih.govacs.org Similarly, photoinduced RAFT polymerization of various acrylates yields polymers with Đ values between 1.1 and 1.2. acs.org While specific data for this compound is sparse, the successful controlled polymerization of other acrylates to produce polymers with targeted molecular weights from a few thousand to over 100,000 g/mol and low polydispersity (Đ ≈ 1.1–1.4) establishes a strong precedent. nih.govnih.gov Achieving this for this compound would involve optimizing the ratio of monomer to initiator (or CTA) and other reaction conditions to ensure that the rate of initiation is fast relative to propagation and that termination is minimized. acs.org

Table 4: Polydispersity (Đ) in Controlled Polymerization of Acrylates

| Monomer | Polymerization Method | Polydispersity (Đ) | Notes | Reference |

|---|---|---|---|---|

| n-Butyl Acrylate | O-ATRP | < 1.2 | Achieved using a phenazine-based photoredox catalyst in THF. | nih.govacs.org |

| Various Acrylates | Photo-RAFT | ~1.1 - 1.2 | Using a dithiocarbamate (B8719985) iniferter under UV irradiation. | acs.org |

| n-Butyl Acrylate | Photo O-ATRP | 1.1 - 1.4 | Using a phenoxazine-based catalyst. | nih.gov |

| Methyl Acrylate | Visible Light RDRP | ≤ 1.10 | Using a copper catalyst and LED illumination. | nih.gov |

Copolymerization Strategies and Microstructure Engineering

Copolymerization of 2-Naphthyl Acrylate (B77674) with Diverse Monomers

The versatility of 2-naphthyl acrylate allows for its copolymerization with a wide array of monomers, leading to materials with tailored thermal, optical, and mechanical properties. Both radical and controlled polymerization techniques have been utilized to synthesize these copolymers.

Radical Copolymerization with Acrylic and Methacrylic Monomers

Free radical polymerization is a common method for copolymerizing 2-naphthyl methacrylate (B99206) (2-NMA), a closely related monomer to 2-NA, with other acrylic and methacrylic monomers. For instance, copolymers of 2-NMA and methyl methacrylate (MMA) have been synthesized via free radical polymerization. alfa-chemistry.com These copolymerizations are typically initiated by thermal initiators like azobisisobutyronitrile (AIBN) in an appropriate solvent. alfa-chemistry.com The resulting copolymers, such as poly(MMA-co-2-NMA), have shown potential in applications like the dispersion of fullerene C60. alfa-chemistry.com

The introduction of various methacrylic and vinyl monomers can influence the kinetics of the photopolymerization process and the final properties of the resulting copolymers. mdpi.com For example, the presence of styrene (B11656) has been shown to decrease the rate of photopolymerization while increasing the final monomer conversion. mdpi.com

Controlled Copolymerization for Tailored Architectures

Controlled/living polymerization techniques offer precise control over molecular weight, architecture, and composition, leading to well-defined polymers. fiveable.me These methods are crucial for synthesizing advanced polymer architectures. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are particularly relevant for acrylic monomers. fiveable.menih.gov

RAFT polymerization, which utilizes thiocarbonylthio compounds as chain transfer agents, is applicable to a wide range of monomers and allows for the synthesis of complex architectures under mild conditions. fiveable.me This method has been successfully used to prepare well-defined multiblock copolymers. acs.org While specific examples detailing the controlled copolymerization of this compound are not abundant in the provided results, the principles of these techniques are broadly applicable to acrylic monomers and offer a pathway to tailored architectures incorporating 2-NA. fiveable.meacs.org Light-controlled radical polymerization is another method that has been successfully used to polymerize a wide variety of vinyl-containing monomers, including acrylates, to produce polymers with diverse properties and complex architectures. acs.org

Reactivity Ratios and Sequence Distribution Analysis

The microstructure of a copolymer, which dictates many of its physical properties, is determined by the comonomer reactivity ratios. acs.org Reactivity ratios (r1 and r2) describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. semanticscholar.org

For the copolymerization of N-naphthylacrylamide (NAA) with acrylic acid (AA) and methyl acrylate (MA), the reactivity ratios have been determined using methods like Fineman-Ross and Kelen-Tudos. semanticscholar.orgresearchgate.net The determined reactivity ratios for these systems were found to be less than unity, indicating a tendency towards alternating behavior of the monomers in the copolymer chain. semanticscholar.org

In the radical copolymerization of methyl methacrylate (MMA, M1) with 2-naphthyl methacrylate (2NM, M2), the reactivity ratios were determined to be r1 = 0.33 ± 0.08 and r2 = 1.93 ± 0.16. researchgate.net These values suggest that the growing chain ending in a 2NM unit prefers to add another 2NM monomer, while the chain ending in an MMA unit has a higher tendency to add a 2NM monomer over another MMA unit.

The analysis of the α-CH3 signal in the 1H-NMR spectra of MMA/2NM copolymers allowed for the determination of the coisotactic alternating addition probability. researchgate.net This type of detailed analysis provides valuable information about the sequence distribution of monomer units along the polymer chain. sapub.org

Table 1: Reactivity Ratios for Copolymerization of Naphthyl-Containing Monomers with Acrylic/Methacrylic Monomers

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Method |

| N-naphthylacrylamide (NAA) | Acrylic Acid (AA) | 0.048 | 0.687 | Fineman-Ross, Kelen-Tudos |

| N-naphthylacrylamide (NAA) | Methyl Acrylate (MA) | 0.066 | 0.346 | Fineman-Ross, Kelen-Tudos |

| Methyl Methacrylate (MMA) | 2-Naphthyl Methacrylate (2NM) | 0.33 ± 0.08 | 1.93 ± 0.16 | Not specified |

This table is generated based on the data from the text. Please refer to the original sources for more detailed information.

Synthesis of Advanced Copolymer Architectures

The ability to control the polymerization of this compound and its derivatives opens up possibilities for creating complex and functional copolymer architectures.

Block Copolymers Incorporating this compound Units

Block copolymers consist of two or more long sequences (blocks) of different monomer units. The synthesis of block copolymers containing 2-naphthyl methacrylate has been reported. For instance, poly(methyl methacrylate-b-2-naphthyl methacrylate) [poly(MMA-b-NMA)] has been synthesized and shown to be effective in dispersing C60 fullerene. alfa-chemistry.com

The synthesis of block copolymers can be achieved through various methods, including living anionic polymerization and controlled radical polymerization techniques. cmu.eduresearchgate.net For example, living anionic polymerization has been used to synthesize polystyrene-poly(ethylene oxide) (PS-PEO) diblock copolymers where the living polystyrene chain is functionalized with a naphthalene (B1677914) derivative before initiating the polymerization of ethylene (B1197577) oxide. cmu.edu While this example does not directly involve this compound, it demonstrates a strategy that could be adapted.

Controlled radical polymerization techniques like Nitroxide-Mediated Polymerization (NMP) have been used to create diblock copolymers of polystyrene and poly(tert-butyl acrylate). rsc.org These methods provide a pathway to synthesize well-defined block copolymers incorporating acrylic monomers like 2-NA. rsc.orgharth-research-group.org

Graft Copolymers and Polymer Brushes

Graft copolymers consist of a main polymer chain (backbone) with one or more side chains (grafts) that have a different chemical composition. The synthesis of graft copolymers can be achieved through three main approaches: "grafting from", "grafting to", and "grafting through". mdpi.com

The "grafting from" approach involves initiating the growth of side chains from a pre-existing polymer backbone. nih.gov For example, polymer brushes of poly(N,N-dimethylacrylamide) have been grown from a polystyrene latex core that was modified to contain initiator sites. researchgate.net This method allows for the creation of high grafting densities. researchgate.net

The "grafting to" method involves attaching pre-formed polymer chains to a polymer backbone. nih.gov

The "grafting through" approach involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). rsc.org This method has been used to create graft copolymers by copolymerizing methacrylate-terminated macromonomers with monomers like styrene. rsc.org

While specific examples of graft copolymers or polymer brushes directly utilizing this compound are not detailed in the provided search results, the established synthetic strategies for creating such architectures with other acrylic and styrenic monomers are well-documented and could be applied to incorporate 2-NA for specific functionalities. google.comacs.org

Polymeric Materials Derived from 2 Naphthyl Acrylate: Structure Property Relationships

Optoelectronic and Photonic Properties of Poly(2-Naphthyl Acrylate) and Copolymers

The incorporation of the 2-naphthyl group into a polymer backbone gives rise to distinct optical and electronic properties. These characteristics are primarily dictated by the electronic transitions within the naphthalene (B1677914) chromophore and the interactions between these chromophores along the polymer chain.

Fluorescence and Excimer Formation Studies

Polymers containing naphthalene moieties, such as poly(this compound), are known for their fluorescent properties and their tendency to form excimers. An excimer is an excited-state dimer that is formed between an excited chromophore and a ground-state chromophore. The formation and characteristics of these excimers provide valuable insights into the polymer's conformation and dynamics.

The emission spectrum of polymers with naphthalene groups often shows two distinct bands: a structured band at shorter wavelengths corresponding to the emission from isolated monomeric naphthalene units, and a broad, structureless band at longer wavelengths attributed to excimer emission. For instance, in studies of poly(acrylic acid) modified with naphthalene, the monomer emission maxima appeared around 320 nm, while the excimer emission was centered at approximately 390 nm. The ratio of the excimer to monomer fluorescence intensity (Ie/Im) is a key parameter used to quantify the extent of excimer formation.

Excimer formation can occur through two primary pathways: a dynamic route, where an excited chromophore encounters a ground-state chromophore through segmental motion of the polymer chain, and a static route, which involves the excitation of pre-associated ground-state dimers. The presence of both pathways has been identified in naphthalene-labeled polymers. uc.pt The relative contribution of each pathway is influenced by factors such as the concentration of the naphthalene groups, the solvent quality, and temperature. uc.pt For example, in copolymers, efficient intermolecular excimer emission is often observed only above a critical polymer concentration. researchgate.net

Time-resolved fluorescence studies have revealed that the fluorescence decay profiles of such polymers can be complex, often requiring multi-exponential fitting. uc.pt These complex decays are consistent with the presence of multiple species in the excited state, including different types of monomers and excimers, each with its own characteristic lifetime. uc.pt For example, one study proposed the existence of two types of monomeric species giving rise to excimers: one involving the interaction of distant naphthalene chromophores and another involving the reorientation of adjacent chromophores. uc.pt

High Refractive Index Polymers

Polymers with a high refractive index (n > 1.5) are crucial for applications in advanced optical devices like lenses, optical adhesives, and antireflection coatings. sigmaaldrich.commdpi.com The incorporation of groups with high molar refractivity, such as aromatic rings, is a common strategy to increase the refractive index of a polymer. The naphthalene group, being a large aromatic moiety, can significantly contribute to a higher refractive index.

For instance, poly(β-naphthyl methacrylate) is reported to have a refractive index of 1.6298. scipoly.com The introduction of such aromatic groups increases the electron density of the material, which in turn leads to a higher refractive index. researchgate.net Research on other aromatic-containing polymers has shown a clear correlation between the content of the aromatic unit and the resulting refractive index. For example, blending a conjugated polymer into an acrylate (B77674) resin was shown to increase the refractive index from 1.49 to 1.56 as the concentration of the conjugated polymer increased. researchgate.net

Furthermore, the synthesis of novel monomers and polymers containing multiple aromatic rings, such as 2-naphthol (B1666908) epoxy-modified urethane (B1682113) acrylate (2-NEUA), has been explored to achieve even higher refractive indices. The refractive index of 2-NEUA was found to be 1.611, which was higher than its precursor, 2-naphthol epoxy acrylate (2-NEA), with a refractive index of 1.588. researchgate.net This increase was attributed to the higher density of integrated aromatic rings in the 2-NEUA structure. researchgate.net

| Polymer/Compound | Refractive Index (n) | Reference |

|---|---|---|

| Poly(β-naphthyl methacrylate) | 1.6298 | scipoly.com |

| 2-Naphthol epoxy acrylate (2-NEA) | 1.588 | researchgate.net |

| 2-Naphthol epoxy-modified urethane acrylate (2-NEUA) | 1.611 | researchgate.net |

| Diphenyl sulfide (B99878) photopolymer modified by ethyl isocyanate acrylate | 1.667 | mdpi.com |

Photoresponsive Polymeric Systems

Photoresponsive polymers are materials that undergo a change in their physical or chemical properties upon exposure to light. researchgate.net The incorporation of photoactive moieties, such as the naphthyl group, can render polymers sensitive to light. These materials are of interest for applications in areas like controlled release and optical switching.

One approach to creating photoresponsive systems involves the use of photoacids, which become more acidic in their excited state. rsc.org Naphthol derivatives are known to act as photoacids. rsc.org Block copolymers containing 1-naphthol (B170400) units have been synthesized and shown to form micelles that can encapsulate and then release guest molecules upon light irradiation. rsc.org The release mechanism is triggered by an excited-state proton transfer from the naphthol moiety, which alters the hydrophilic/hydrophobic balance of the polymer. rsc.org

Another mechanism for photoresponse in naphthyl-containing systems is photodimerization. The solid-state photodimerization of naphthyl acrylic acid has been investigated, providing insights into reaction mechanisms that are influenced by the crystal morphology.

Thermal Stability and Degradation Mechanisms of this compound Polymers

The thermal stability of a polymer is a critical property that determines its processing conditions and service temperature. The bulky and rigid naphthyl group in the side chain of poly(this compound) is expected to influence its thermal properties.

Studies on methacrylate (B99206) polymers with bulky side groups have shown that these groups can enhance thermal stability by restricting chain mobility. For a methacrylate polymer derived from a naphthol-containing cinnamic acid derivative, the decomposition temperature was determined to be 332 °C. dergipark.org.tr The glass transition temperature (Tg) of this polymer was found to be 135.42 °C, which is considerably higher than that of some other methacrylate polymers. dergipark.org.tr This elevated Tg is attributed to the presence of the rigid naphthol group, which decreases chain flexibility. dergipark.org.tr

The thermal degradation of polyacrylates can proceed through various mechanisms, including depolymerization to the monomer, ester decomposition, and chain scission. mdpi.comresearchgate.net In an inert atmosphere, polyacrylates may degrade through rearrangements leading to decarboxylation and the formation of monomers and alcohols. mdpi.com For a polymer containing a 2-hydroxy,3-(1-naphthyloxy)propyl methacrylate unit, thermal degradation studies showed that α-naphthol was a major degradation product, and depolymerization to the monomer was not significant below 320 °C. researchgate.net

The activation energy for thermal degradation provides a quantitative measure of a polymer's stability. For the naphthol-derived methacrylate polymer mentioned earlier, the activation energy for thermal degradation was found to be in the range of 115.37–187.18 kJ mol⁻¹, with an average value of 139.22 kJ mol⁻¹. dergipark.org.tr

| Polymer | Decomposition Temperature (°C) | Glass Transition Temperature (Tg, °C) | Activation Energy of Degradation (kJ mol⁻¹) | Reference |

|---|---|---|---|---|

| Methacrylate polymer with naphthol-containing side chain | 332 | 135.42 | 115.37–187.18 | dergipark.org.tr |

| Poly(1-adamantyl acrylate) | 376 | 133 | - | osti.gov |

| Isosorbide-based polyarylether | - | 212 | - | nih.gov |

Mechanical Properties and Film Formation of Poly(this compound)

The mechanical properties of a polymer, such as its tensile strength and Young's modulus, are crucial for its application in films and coatings. The bulky naphthyl group is expected to influence the mechanical behavior of poly(this compound) by affecting chain packing and intermolecular interactions.

While specific data for poly(this compound) is limited, studies on related acrylate polymers provide valuable insights. For example, copolymers of styrene (B11656) and butyl acrylate have been characterized, and their mechanical properties were found to be dependent on synthesis conditions, which in turn affect molecular weight and particle size. scielo.org.pe In general, polymers with bulky side groups can exhibit high tensile strength. An isosorbide-based polyarylether, which contains a bulky bicyclic group, was reported to have a high tensile strength of 78 MPa. nih.gov

The ability to form high-quality films is another important characteristic. Polymers with good film-forming properties, often associated with high molecular weight and appropriate solubility, are desirable for many applications. Copolymers containing naphthyl groups have been shown to possess excellent film-forming properties and outstanding mechanical strength. grafiati.com For instance, certain poly(arylene ether nitrile ketone) copolymers can form films with tensile strengths higher than 85 MPa. grafiati.com The incorporation of 2-naphthol epoxy-modified urethane acrylate (2-NEUA) into UV-curable films has also been evaluated for its effect on the mechanical properties of the resulting films. researchgate.net

Intermolecular Interactions and Self-Assembly in this compound Polymers

The naphthalene moieties in poly(this compound) can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which can drive the self-assembly of the polymer chains in solution and in the solid state.

In aqueous solutions of amphiphilic polymers containing naphthalene labels, hydrophobic association between the naphthalene groups is a key driving force for self-assembly. acs.org This association can lead to the formation of micellar structures or other aggregates. The extent of this self-association is sensitive to environmental factors like pH and the presence of organic co-solvents. uc.pt For example, in naphthalene-labeled poly(acrylic acid), hydrophobic association is significant even at high pH where electrostatic repulsion between the charged polymer chains would be expected to oppose aggregation.

The self-assembly process can be studied using techniques like fluorescence spectroscopy, which can probe the local environment of the naphthalene chromophores. The formation of excimers is a direct consequence of the close proximity of naphthalene groups, providing evidence for their association.

Furthermore, the interactions of these polymers can be influenced by host-guest chemistry. For instance, cyclodextrins can encapsulate the hydrophobic naphthalene groups, disrupting the intermolecular associations and altering the self-assembly behavior of the polymer. beilstein-journals.org This provides a mechanism to externally control the aggregation state of the polymer chains. The ability of these polymers to self-assemble into ordered structures is a key area of research for the development of novel nanomaterials. rsc.orgosti.gov

Advanced Characterization Techniques for 2 Naphthyl Acrylate Polymers

Spectroscopic Methods for Polymer Structure Elucidation

Spectroscopic techniques are fundamental in determining the intricate structural details of poly(2-naphthyl acrylate) and its copolymers. These methods probe the chemical environment of atoms, the nature of chemical bonds, and the electronic and photophysical properties of the polymer.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Polymers and Copolymers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of 2-naphthyl acrylate (B77674) polymers. Both ¹H and ¹³C NMR are employed to confirm the successful polymerization and to characterize the resulting polymer structure.

In the ¹³C NMR spectrum of poly(1-naphthyl acrylate) (PNA), the backbone carbons can be assigned by comparing with the spectrum of poly(methyl acrylate). uoc.gr The carbonyl resonance is typically found at the lowest field. uoc.gr Studies on copolymers of 2-(1-Naphthylacetyl)ethyl acrylate (NAEA) have utilized ¹³C NMR, along with elemental analysis and UV spectroscopy, to determine the copolymer compositions. tandfonline.com For poly(2-naphthyl methacrylate) (P2-NMA), ¹H and ¹³C NMR spectra are used to confirm the structure of both the monomer and the resulting polymer. researchgate.net Furthermore, ¹³C NMR spectroscopy has been instrumental in determining the microstructure, specifically the tacticity, of naphthalene-containing polymers like poly(1-naphthyl methacrylate) (PNMA). kpi.ua The analysis of peak splitting for various carbon resonances reveals that these polymers are heterotactic and conform to Bernoullian statistics. uoc.grkpi.ua

Table 1: Representative NMR Data for Naphthyl-Containing Polymers

| Polymer/Monomer | Nucleus | Key Chemical Shifts (δ, ppm) | Observations | Reference |

| Poly(1-naphthyl acrylate) (PNA) | ¹³C | Carbonyl resonance at the lowest field | Assignments made by analogy to poly(methyl acrylate). uoc.gr | uoc.gr |

| 2-(1-Naphthylacetyl)ethyl acrylate (NAEA) Copolymers | ¹³C | - | Used to determine copolymer composition. tandfonline.com | tandfonline.com |

| 2-Naphthyl methacrylate (B99206) (2-NMA) | ¹H, ¹³C | - | Confirms monomer structure. researchgate.net | researchgate.net |

| Poly(2-naphthyl methacrylate) (P2-NMA) | ¹H, ¹³C | - | Confirms polymer structure. researchgate.net | researchgate.net |

| Poly(1-naphthyl methacrylate) (PNMA) | ¹³C | Splitting of carbon resonances | Indicates heterotactic polymer conforming to Bernoullian statistics. kpi.ua | kpi.ua |

This table is for illustrative purposes; specific chemical shifts can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound polymers and confirming the polymerization process. The ester group, central to the acrylate structure, has characteristic absorption bands. spectroscopyonline.com

The FT-IR spectra of acrylate polymers are typically characterized by three major peaks corresponding to the C=O stretch, the C-C-O stretch, and the O-C-C stretch of the ester group. spectroscopyonline.com In studies of poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate) composite particles, FT-IR analysis, in conjunction with other techniques, was used to characterize the composition of the particles. nih.gov Similarly, for copolymers of 2,7-bis[2-(2-hydroxy-3-methacryloyloxypropoxy)propoxy]naphthalene, FT-IR spectroscopy confirmed the chemical structure. researchgate.net The spectra of these polymers show characteristic vibrations for aromatic -CH at approximately 3050 cm⁻¹ and aliphatic -CH at 2928 and 2858 cm⁻¹. researchgate.net The formation of the polymer is further indicated by signals at 1598.9 cm⁻¹ (trans C=C stretching) and 969.5 cm⁻¹ (trans C=C out-of-plane deformation). researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Polyacrylates

| Functional Group | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| C=O (Ester) | Stretch | ~1730 | spectroscopyonline.com |

| C-C-O (Ester) | Stretch | ~1200 | spectroscopyonline.com |

| O-C-C (Ester) | Stretch | ~1100 | spectroscopyonline.com |

| C-H (Aromatic) | Stretch | ~3050 | researchgate.net |

| C-H (Aliphatic) | Stretch | 2850-2960 | researchgate.net |

| C=C (trans) | Stretch | ~1600 | researchgate.net |

| C-H (trans C=C) | Out-of-plane deformation | ~970 | researchgate.net |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to study the electronic transitions within the this compound polymers, particularly those involving the naphthyl chromophore. The naphthyl group exhibits strong absorption in the UV range, which is useful for monitoring polymerization and for photochemical studies.

The electronic absorption spectra of naphthyl(meth)acrylates show that they absorb UV radiation at wavelengths less than 330 nm. researchgate.net A hypsochromic shift (blue shift) of about 20 nm is observed when moving from 1-naphthyl(meth)acrylates to the unsubstituted 2-naphthyl(meth)acrylates. researchgate.net For copolymers of 2-(1-Naphthylacetyl)ethyl acrylate, UV spectroscopy is used alongside other methods to determine copolymer composition. tandfonline.com In a study of poly(this compound), the UV-PL spectra showed an absorption maximum at 269 nm.

Fluorescence Spectroscopy for Photophysical Behavior

Fluorescence spectroscopy is a sensitive technique used to investigate the photophysical properties of this compound polymers, including excimer formation and energy transfer processes. The naphthalene (B1677914) chromophore serves as a fluorescent label. uc.pt

Polymers containing pendant naphthalene groups can exhibit excimer emission, which arises from the association of an excited-state chromophore with a ground-state chromophore. kpi.uaacs.org The formation of these excimers is a valuable tool for understanding the conformation and aggregation of polymer chains. nahrainuniv.edu.iq In copolymers of 3-(1-naphthyl) acrylic acid with methacrylic acid and methyl acrylate, the fluorescence emission spectrum in acetonitrile (B52724) shows a band at 335 nm, which is characteristic of normal naphthalene fluorescence. nahrainuniv.edu.iq For poly(this compound), the UV-PL spectrum displays an emission maximum at 380 nm. Studies on poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate)/Fe3O4 composite particles have shown that their photoluminescent intensity is linearly dependent on the concentration of the 2-naphthyl methacrylate comonomer. nih.gov

Chromatographic Techniques for Polymer Analysis

Chromatographic methods are essential for separating polymer chains based on their size and determining their molecular weight distribution, a critical parameter that influences the physical and mechanical properties of the material.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI or Đ) of polymers. wikipedia.org The method separates molecules based on their hydrodynamic volume in solution. wikipedia.org

GPC analysis has been widely applied to this compound polymers and their copolymers. For instance, the number-average molecular weight of a UV-curable acrylic copolymer was found to be 1.0 × 10⁵ with a PDI of 3.23 using GPC. mdpi.com In the synthesis of poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate) particles, GPC was used to characterize the molecular weights, which were found to be dependent on the concentration of the 2-naphthyl methacrylate monomer. nih.gov Similarly, the molecular weights of alternating copolymers containing naphthalene moieties were determined by GPC, with values ranging from 4,370 to 10,900 Da and PDIs between 1.52 and 1.65. researchgate.net

Table 3: GPC Data for Naphthyl-Containing Polymers

| Polymer System | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI or Đ) | Reference |

| UV-curable acrylic copolymer | 1.0 × 10⁵ | 3.23 | mdpi.com |

| Poly(styrene-co-methacrylic acid-co-2-naphthyl methacrylate) | Dependent on NMA concentration | - | nih.gov |

| Alternating copolymers with naphthalene moieties | 4,370–10,900 Da | 1.52–1.65 | researchgate.net |

This table presents a selection of reported GPC data for different polymer systems containing naphthyl groups.

Thermal Analysis of Polymeric Materials

Thermal analysis techniques are fundamental in determining the operational temperature range and degradation behavior of polymeric materials.

Differential Scanning Calorimetry (DSC) is a principal technique for investigating the thermal transitions of polymers, including the glass transition temperature (Tg). The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is pivotal as it dictates the upper service temperature of the material in many applications.

For polymers containing naphthyl groups, such as poly(2-naphthyl methacrylate), the bulky side groups can significantly influence the main chain's mobility, thereby affecting the Tg. For instance, the glass transition temperature for poly(2-naphthyl methacrylate) has been reported with an onset at 73.7 °C. sigmaaldrich.com The determination of Tg is typically performed by heating the sample at a constant rate, often 10 °C/min, and observing the change in heat flow. researchgate.netchemrxiv.org The midpoint of this transition in the second heating scan is commonly taken as the Tg value. chemrxiv.org

The chemical structure of the monomer plays a significant role in the final polymer's Tg. For example, polymers of 2-(acryloxy)-ethyl-(2-naphthylacetate) and 2-(methacryloxy)-ethyl-(2-naphthylacetate) exhibit Tg values of 34 °C and 53 °C, respectively, highlighting the impact of the methacrylate group versus the acrylate group. researchgate.net The values can vary based on factors like molecular weight, tacticity, and thermal history of the polymer. sigmaaldrich.com

Table 1: Glass Transition Temperatures (Tg) of Naphthyl-Containing Polymers

| Polymer | Glass Transition Temperature (Tg) | Measurement Conditions |

|---|---|---|

| Poly(2-naphthyl methacrylate) | 73.7 °C (onset) | DSC |

| Poly(2-[naphthylacetyl]oxy]ethyl acrylate) (PNAA) | 34 °C | DSC, heating rate of 10 °C/min |

| Poly(2-[naphthylacetyl]oxy]ethyl methacrylate) (PNAMA) | 53 °C | DSC, heating rate of 10 °C/min |

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of polymeric materials. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

For poly(2-naphthyl methacrylate), TGA reveals its degradation behavior under thermal stress. researchgate.net Generally, polyacrylates may degrade through mechanisms such as decarboxylation and the formation of monomers and alcohols when heated in an inert atmosphere. nih.govmdpi.com The thermal stability is often characterized by the temperature at which a certain percentage of weight loss occurs, for example, a 10% weight loss (T10). Some acrylic polymers with bulky side chains have shown high thermal stability with T10 values exceeding 300°C. chemrxiv.org

The heating rate can influence the observed decomposition temperatures. nih.gov A typical TGA experiment involves heating the sample at a constant rate, such as 10 °C/min, under a nitrogen atmosphere. acs.orgresearchgate.net The resulting thermogram provides information on the onset of decomposition, the temperature of maximum decomposition rate, and the amount of residual mass at high temperatures. Some studies have noted a two-stage decomposition process for certain poly(methacrylates). plos.org

Table 2: TGA Decomposition Data for Related Acrylic Polymers

| Polymer | Initial Decomposition Temp. (°C) | Temp. at Max. Decomposition Rate (°C) | Residue at 450°C (%) |

|---|---|---|---|

| Poly(HPMA) | 196 | 275 | 7 |

| Poly(HEMA) | 195 | 272 | 2 |

Note: Data for Poly(HPMA) and Poly(HEMA) are provided for comparative context of thermal degradation in polymethacrylates. researchgate.net

Differential Scanning Calorimetry (DSC) for Glass Transition and Thermal Events

Morphological and Surface Characterization of Polymer Films and Nanostructures

Understanding the surface and internal structure of polymer films and nanostructures is crucial for applications where topography and morphology play a key role.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface. uchicago.edu It is an indispensable tool for characterizing the surface roughness of polymer films at the nanoscale. uchicago.eduutwente.nl

In the context of poly(aryl methacrylate) films, AFM is used to assess surface topography and how it changes, for instance, after exposure to UV light. rsc.org The root-mean-square (RMS) roughness is a common parameter calculated from AFM images to quantify surface roughness. researchgate.net For some polymer systems, surface roughness has been observed to decrease with an increase in crosslinker concentration, leading to a smoother surface. researchgate.net The roughness of a polymer surface can be influenced by various factors, including processing conditions and any subsequent treatments like plasma etching. mdpi.com For instance, AFM has been used to study the surface of poly(methyl methacrylate) after such treatments, revealing changes in roughness. mdpi.com

Table 3: Example of Surface Roughness Data from AFM

| Material | Treatment | RMS Roughness (nm) |

|---|---|---|

| Hydrogel (CMC1F) | None | 2.78 |

| Hydrogel (CMC3F) | None | 0.93 |

| Hydrogel (CMC5F) | None | 0.77 |

| Polystyrene | Unetched | ~0.3 |

| Polystyrene | Ar/H₂ etched | ~0.5 |

Note: Hydrogel data shows the effect of crosslinker concentration on roughness. researchgate.net Polystyrene data illustrates the effect of plasma etching. mdpi.com

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful tools for visualizing the microstructure of materials at high magnifications.

Scanning Electron Microscopy (SEM) provides detailed images of the surface topography of a sample. mdpi.com It is widely used to examine the morphology of polymer blends, composites, and hydrogels. researchgate.netmdpi.com For instance, SEM can reveal the presence of pores or phase separation in polymer films. mdpi.commdpi.com Field Emission SEM (FESEM), a variant of SEM, offers even higher resolution imaging. mdpi.com

Transmission Electron Microscopy (TEM) is used to investigate the internal structure of thin polymer samples. researchgate.net It can be used to visualize the dispersion of nanoparticles within a polymer matrix or to study the morphology of multiphase polymer systems. dovepress.comgoogle.com For example, TEM has been employed to observe the arrangement of polymer chains and the dynamics of phase transitions in real-time by tracking embedded nanoparticles. mdpi.com The contrast in TEM images of polymers can be challenging due to the light elements they are composed of, but various techniques can be used to enhance it. researchgate.net

Theoretical and Computational Studies of 2 Naphthyl Acrylate and Its Polymers

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful for elucidating the electronic structure of monomers like 2-naphthyl acrylate (B77674). westlake.edu.cnresearchgate.net These calculations provide valuable information on molecular geometries, orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the distribution of electron density within the molecule. researchgate.netnih.gov

Studies on related aromatic and acrylate systems demonstrate that the electronic properties of the monomer significantly influence its reactivity. For instance, calculations can predict the most stable conformers of the monomer, which is crucial for understanding its behavior in polymerization. yok.gov.tr The electronic structure of the naphthyl group, combined with the acrylate moiety, dictates the molecule's susceptibility to radical attack and influences the stereochemistry of the polymerization process. yok.gov.trrsc.org

Research on similar donor-acceptor systems has shown that the arrangement of electron-donating and accepting parts of a molecule affects its electronic transitions and potential for intramolecular charge transfer. nih.gov For 2-naphthyl acrylate, quantum chemical calculations can map the electronic landscape, identifying regions of high and low electron density, which are critical for predicting reaction pathways. researchgate.net

Table 1: Calculated Electronic Properties of Model Acrylate Systems

| Property | Description | Typical Calculated Values (Arbitrary Units) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the molecule's ability to donate electrons. | -6.5 to -5.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the molecule's ability to accept electrons. | -1.0 to 0.0 eV |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of molecular stability and reactivity. | 4.5 to 6.0 eV |

| Dipole Moment | A measure of the overall polarity of the molecule. | 1.5 to 2.5 Debye |

Note: The values in this table are representative examples based on calculations for similar acrylate monomers and are intended for illustrative purposes. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of polymer chains, providing insights that are not accessible through static calculations. rsc.orgacs.org By simulating the movement of atoms and molecules over time, MD can predict the conformational properties and relaxation dynamics of poly(this compound) chains. arxiv.orgrsc.org

These simulations can determine key parameters such as the radius of gyration, which describes the size and shape of the polymer coil. rsc.org For polymers with bulky side groups like the naphthyl moiety, MD simulations can reveal how these groups affect chain stiffness, packing, and intermolecular interactions. rsc.org This is crucial for understanding the resulting material's macroscopic properties, such as its glass transition temperature and mechanical strength.

Simulations of polymer blends have shown that the interactions between different polymer chains can be studied through radial distribution functions, which describe the probability of finding one atom at a certain distance from another. rsc.org For poly(this compound), MD can be used to understand how the polymer chains interact with each other and with solvent molecules, which influences solubility and film-forming characteristics. rsc.org

Prediction of Polymerization Mechanisms and Kinetics

Computational methods are instrumental in predicting the mechanisms and kinetics of polymerization reactions. mdpi.comresearchgate.net Free-radical polymerization, a common method for synthesizing acrylate polymers, involves complex reaction networks including initiation, propagation, chain transfer, and termination steps. yok.gov.tr Quantum chemical calculations can be used to determine the activation energies and rate constants for these individual reaction steps. sci-hub.sewestlake.edu.cn

For acrylates, chain transfer reactions can significantly impact the final polymer structure and molecular weight. wpmucdn.com Theoretical studies can elucidate the most probable chain transfer mechanisms, such as transfer to the monomer or polymer. westlake.edu.cnwpmucdn.com For example, calculations can identify which hydrogen atoms on the polymer backbone are most susceptible to abstraction by a growing radical chain. westlake.edu.cn

Table 2: Key Kinetic Parameters in Free-Radical Polymerization

| Parameter | Symbol | Description |

| Propagation Rate Coefficient | k_p | Rate at which monomer units add to the growing polymer chain. |

| Termination Rate Coefficient | k_t | Rate at which two growing chains react to terminate polymerization. |

| Chain Transfer Constant | C | Ratio of the rate of chain transfer to the rate of propagation. |

Structure-Property Relationship Predictions at the Molecular Level

A major goal of theoretical and computational studies is to establish clear relationships between the molecular structure of a polymer and its macroscopic properties. acs.orgmdpi.com By understanding these relationships, it becomes possible to design new polymers with specific, targeted characteristics. rsc.org

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict properties like the glass transition temperature (Tg), refractive index, and mechanical moduli based on the chemical structure of the repeating monomer unit. acs.orgresearchgate.netacs.org These models often use descriptors derived from the molecular structure to correlate with experimental data. researchgate.net

For poly(this compound), the bulky and rigid naphthyl group is expected to significantly influence its properties. Theoretical studies on similar systems with large side groups have shown that these groups can restrict chain mobility, leading to higher glass transition temperatures. acs.org The arrangement and symmetry of these groups can also affect the packing of polymer chains, which in turn influences mechanical properties like modulus and toughness. mdpi.comresearchgate.net Computational approaches allow for the systematic investigation of how modifications to the naphthyl group or the acrylate backbone would impact the final properties of the polymer. mdpi.com

Emerging Applications and Future Research Directions

Use in Optical Devices and Sensors

Polymers derived from 2-naphthyl acrylate (B77674) are gaining attention for their potential in optical devices and sensors due to their unique properties. The incorporation of the naphthyl group into a polymer matrix can introduce a high refractive index, UV resistance, and enhanced thermal stability. polysciences.com These characteristics are highly desirable for materials used in optical applications. polysciences.com

One area of interest is the development of high-refractive-index polymers. polysciences.com Materials with a high refractive index are crucial components in various optical elements, such as lenses and light-emitting diodes (LEDs), to improve light extraction efficiency. The aromatic nature of the naphthyl group in poly(2-naphthyl acrylate) contributes to a higher refractive index compared to their aliphatic counterparts.

Furthermore, this compound is a fluorescent monomer, a property that can be harnessed for sensor applications. specialchem.comscientificlabs.comspecialchem.com For instance, copolymers containing 2-naphthyl methacrylate (B99206) have been investigated for their photophysical properties, which are relevant for creating sensors and other optoelectronic devices. The fluorescence of these polymers can be sensitive to the surrounding environment, allowing for the detection of specific analytes. The stability of acrylate-based polymers also makes them suitable for coatings on optical fibers used in sensing applications, protecting them from mechanical and environmental damage. shu.ac.ukofsoptics.comnumberanalytics.com

Integration into Electronic and Display Materials